

# OICR-12694: A Highly Selective BCL6 Inhibitor with Minimal Kinase Interaction

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## Compound of Interest

Compound Name: OICR12694

Cat. No.: B10856262

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A detailed assessment of OICR-12694's specificity reveals its nature as a potent B-cell lymphoma 6 (BCL6) inhibitor, rather than a kinase inhibitor. This guide provides a comparative analysis of its selectivity profile against other known BCL6 inhibitors, supported by available experimental data, and outlines standard methodologies for specificity assessment.

OICR-12694 is a novel, potent, and orally bioavailable small molecule inhibitor targeting the BCL6 BTB domain. Contrary to inquiries about its performance in kinase inhibitor panels, extensive screening has demonstrated that OICR-12694 exhibits minimal interaction with a broad range of kinases. This high specificity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.

## Comparative Selectivity of BCL6 Inhibitors

To provide a relevant comparison, this guide assesses the selectivity of OICR-12694 alongside other well-characterized BCL6 inhibitors, FX1 and BI-3802. The data, summarized in the table below, highlights the on-target potency against BCL6 and the general lack of off-target activity on kinase panels.

Compound	Primary Target	On-Target Potency	Kinase Panel Specificity	Other Selectivity Data
OICR-12694	BCL6 BTB Domain	5 nM (binding affinity)	Minimal inhibitory activity against a Eurofins panel of 109 kinases at 1 $\mu$ M.	>100-fold binding selectivity over other BTB proteins.
FX1	BCL6 BTB Domain	IC50 of 35 $\mu$ M (reporter assay)	No significant inhibition of 50 different kinases at 10 $\mu$ M.	Specific for BCL6, with higher binding affinity than the natural ligand SMRT.
BI-3802	BCL6 BTB Domain	IC50 $\leq$ 3 nM (TR-FRET assay)	Clean in an Invitrogen panel of 54 kinases at 1 $\mu$ M.	Clean in a Eurofins Safety screen of 44 targets at 10 $\mu$ M (except for HTR2B).

## Experimental Protocols

Assessing the specificity of a compound like OICR-12694 involves a multi-faceted approach, including initial screening against the primary target and subsequent counter-screening against a wide array of other proteins, such as kinases.

### Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BCL6 Inhibition

This protocol outlines a typical TR-FRET assay to determine the potency of an inhibitor in disrupting the BCL6 protein-protein interaction with a corepressor peptide.

#### 1. Reagents and Materials:

- Recombinant human BCL6 BTB domain (GST-tagged)

- Biotinylated BCL6 corepressor peptide (e.g., from SMRT or BCOR)
- Europium-labeled anti-GST antibody (donor fluorophore)
- Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- Test compounds (e.g., OICR-12694) dissolved in DMSO
- 384-well low-volume microplates

## 2. Assay Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- In the microplate, add the assay buffer containing the recombinant BCL6 protein and the biotinylated corepressor peptide.
- Add the test compound dilutions to the wells.
- Incubate for a predefined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
- Add a mixture of the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore.
- Incubate for another period (e.g., 60 minutes) at room temperature in the dark.
- Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

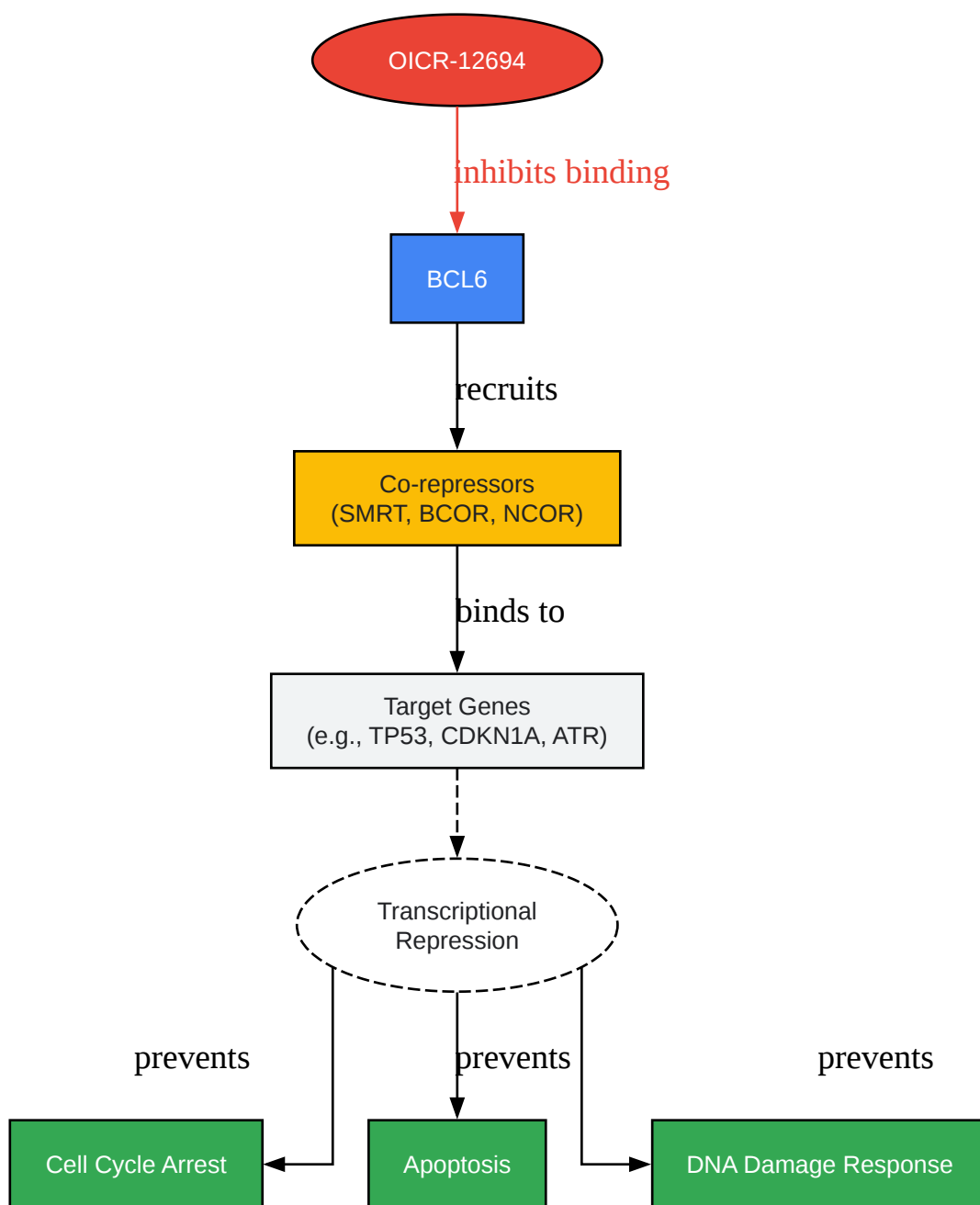
## 3. Data Analysis:

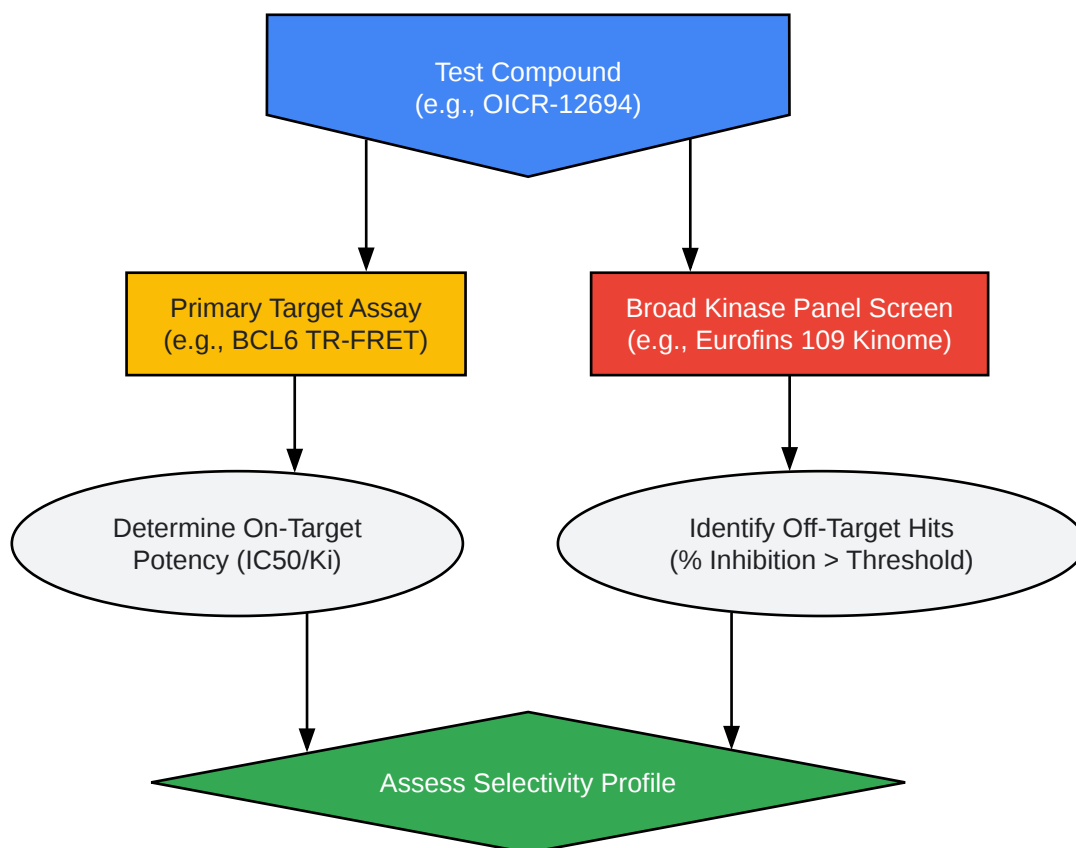
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

- Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of the BCL6-corepressor interaction.

## Visualizing Pathways and Workflows

To further illustrate the context of OICR-12694's activity and the process of its evaluation, the following diagrams are provided.





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